JS-K

Description

Properties

IUPAC Name |

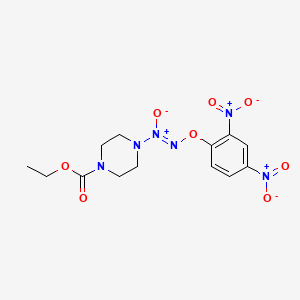

(Z)-(2,4-dinitrophenoxy)imino-(4-ethoxycarbonylpiperazin-1-yl)-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O8/c1-2-26-13(20)15-5-7-16(8-6-15)19(25)14-27-12-4-3-10(17(21)22)9-11(12)18(23)24/h3-4,9H,2,5-8H2,1H3/b19-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJRNBYZLPKSHV-RGEXLXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)[N+](=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)/[N+](=N/OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174545 | |

| Record name | JS-K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205432-12-8 | |

| Record name | Ethyl 4-[2-(2,4-dinitrophenoxy)-1-oxidodiazenyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205432-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JS-K | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205432128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JS-K | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JS-K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JS-K | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80P1Q21652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Prodrug JS-K: A Technical Guide to its Nitric Oxide Release Kinetics and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

JS-K, or O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising anti-neoplastic prodrug that belongs to the class of O²-arylated diazeniumdiolates. Its cytotoxic activity is primarily attributed to the controlled release of nitric oxide (NO) within cancer cells. This technical guide provides an in-depth analysis of the kinetics and mechanisms governing this compound's NO release, its interaction with key cellular enzymes, and the subsequent signaling pathways it modulates.

Nitric Oxide Release Kinetics

The release of nitric oxide from this compound is not a spontaneous process but is contingent upon the presence of glutathione (GSH). This reaction can occur non-enzymatically or be significantly accelerated by the catalytic action of Glutathione S-transferases (GSTs).

Non-Enzymatic Nitric Oxide Release

In the presence of glutathione, this compound can undergo a slow, non-enzymatic reaction to release nitric oxide. While one source suggests a half-life of over a week for this compound in the presence of GSH, this likely reflects specific experimental conditions and highlights its stability in the absence of enzymatic catalysis.[1] The reaction proceeds via a nucleophilic aromatic substitution where the thiolate anion of GSH attacks the dinitrophenyl group of this compound.

Glutathione S-Transferase (GST)-Catalyzed Nitric Oxide Release

The primary mechanism for rapid and substantial nitric oxide release from this compound within a cellular context is through the enzymatic catalysis by Glutathione S-transferases (GSTs). Many cancer cells exhibit elevated levels of GSTs, particularly the Pi class isoform (GSTP1), which provides a degree of selectivity for the activation of this compound in tumor tissues.

The GST-catalyzed reaction involves the conjugation of glutathione to the 2,4-dinitrophenyl leaving group of this compound, which results in the formation of S-(2,4-dinitrophenyl)glutathione and the unstable diazeniumdiolate anion. This anion then rapidly decomposes to release two molecules of nitric oxide.

The kinetic parameters for the reaction of this compound with various human GST isozymes have been determined, highlighting the differential efficiency of these enzymes in activating the prodrug.

| GST Isozyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| hGSTA1-1 | 11 ± 2 | 3.6 ± 0.2 | 3.3 x 10⁵ |

| hGSTA2-2 | 19 ± 2 | 17 ± 0.4 | 8.9 x 10⁵ |

| hGSTM1-1 | 24 ± 4 | 74 ± 4 | 3.1 x 10⁶ |

| hGSTM2-2 | 63 ± 11 | 353 ± 27 | 5.6 x 10⁶ |

| hGSTP1-1 | 18 ± 2 | 87 ± 3 | 4.8 x 10⁶ |

Mechanism of Action and Signaling Pathways

The cytotoxic effects of this compound are a direct consequence of the intracellular generation of high concentrations of nitric oxide. This burst of NO triggers a cascade of cellular events, with the c-Jun N-terminal kinase (JNK) signaling pathway playing a central role.

The Role of Glutathione S-Transferase Pi 1 (GSTP1)

Under normal physiological conditions, GSTP1 is known to physically interact with and inhibit JNK, thereby suppressing the downstream pro-apoptotic signals. This interaction is a key regulatory mechanism preventing unwarranted cell death.

Activation of the JNK Signaling Pathway by this compound

The activation of this compound by GSTs, including GSTP1, leads to a localized and rapid increase in intracellular NO concentration. This surge of nitric oxide is believed to disrupt the inhibitory GSTP1-JNK complex. The precise mechanism of this disruption is still under investigation but may involve S-nitrosylation of cysteine residues on either GSTP1 or JNK, leading to a conformational change and the dissociation of the complex.

Once released from GSTP1-mediated inhibition, JNK becomes activated through phosphorylation by upstream kinases such as MKK4 and MKK7. Activated JNK then translocates to the nucleus and mitochondria to phosphorylate a variety of downstream targets, ultimately leading to apoptosis.

Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay is used to determine the kinetic parameters of GST-catalyzed this compound activation.

Materials:

-

This compound solution (in a suitable solvent like DMSO)

-

Reduced glutathione (GSH) solution

-

Purified GST isozyme

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

UV-Vis spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent microplate or quartz cuvettes

Procedure:

-

Prepare a reaction mixture in the microplate wells or cuvettes containing assay buffer and a fixed concentration of GSH (e.g., 1 mM).

-

Add varying concentrations of the this compound solution to initiate the reaction. For the blank, add solvent only.

-

Add a fixed amount of the purified GST isozyme to the sample wells.

-

Immediately monitor the increase in absorbance at 340 nm over time. This corresponds to the formation of S-(2,4-dinitrophenyl)glutathione.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

The kinetic parameters (Km and Vmax) can be determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis. kcat can be calculated from Vmax and the enzyme concentration.

Measurement of Intracellular Nitric Oxide Release

This protocol utilizes a fluorescent probe to detect the generation of nitric oxide within living cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound solution

-

4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed the cancer cells in a suitable culture vessel (e.g., 96-well black-walled plate or chamber slides) and allow them to adhere overnight.

-

Wash the cells with HBSS.

-

Load the cells with DAF-FM diacetate (e.g., 5 µM in HBSS) and incubate at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess probe.

-

Add fresh HBSS or cell culture medium containing the desired concentration of this compound to the cells.

-

Monitor the increase in fluorescence over time using a fluorescence microscope or plate reader (excitation ~495 nm, emission ~515 nm). The increase in fluorescence is proportional to the intracellular concentration of nitric oxide.

Conclusion

This compound represents a sophisticated prodrug strategy that leverages the biochemical differences between cancerous and normal tissues for targeted nitric oxide delivery. A thorough understanding of its release kinetics, particularly the catalytic role of GSTs, and the subsequent activation of the JNK signaling pathway is crucial for its continued development and optimization as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted actions of this promising anti-cancer compound.

References

JS-K: A Diazeniumdiolate-Based Nitric Oxide Donor for Cancer Therapy

An In-depth Technical Guide

Abstract

JS-K, or O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising diazeniumdiolate-based nitric oxide (NO) prodrug with potent anti-neoplastic activity. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, synthesis, and the experimental methodologies used to characterize its effects. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NO-releasing compounds in oncology.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] In the context of cancer, NO exhibits a dual role, promoting or inhibiting tumorigenesis depending on its concentration, duration of exposure, and the cellular microenvironment. High concentrations of NO are generally considered to be cytotoxic to cancer cells, inducing apoptosis and inhibiting proliferation.

Diazeniumdiolates, also known as NONOates, are a class of chemical compounds that spontaneously release NO under physiological conditions.[2] this compound is a rationally designed diazeniumdiolate that is activated by the glutathione S-transferase (GST) family of enzymes, which are often overexpressed in tumor cells.[2][3] This targeted activation allows for the preferential release of NO within cancer cells, minimizing systemic toxicity.[3]

Mechanism of Action

The cytotoxic effects of this compound are primarily mediated by the release of high concentrations of nitric oxide within cancer cells. This process is initiated by the nucleophilic attack of glutathione (GSH), catalyzed by glutathione S-transferase (GST), on the dinitrophenyl moiety of this compound. This reaction releases an unstable intermediate that rapidly decomposes to liberate two molecules of NO.[3]

The released NO can then exert its anti-cancer effects through multiple mechanisms:

-

Induction of Apoptosis: NO can trigger both the intrinsic and extrinsic apoptotic pathways. It can induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9 and the downstream executioner caspases-3 and -7.[4][5][6][7][8]

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in several cancer cell lines. This is often associated with the upregulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[2]

-

Activation of Stress Signaling Pathways: The high flux of NO and the resulting reactive nitrogen species (RNS) can induce cellular stress, leading to the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway can, in turn, modulate the activity of the p53 tumor suppressor protein, further promoting apoptosis.[5][6]

Quantitative Data

The anti-proliferative activity of this compound has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1703 | Non-Small Cell Lung Cancer | 0.33 | [7] |

| H1944 | Non-Small Cell Lung Cancer | >10 | [7] |

| A549 | Non-Small Cell Lung Cancer | ~5-15 (time-dependent) | [2] |

| H460 | Non-Small Cell Lung Cancer | ~5-15 (time-dependent) | [2] |

| HL-60 | Leukemia | ~0.5 | [7] |

| PPC-1 | Prostate Cancer | ~1.0 | [7] |

| Hep 3B | Hepatoma | ~1.0 | [7] |

| Multiple Myeloma (various) | Multiple Myeloma | 0.2 - 1.2 | [9] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

The release of nitric oxide from this compound is a critical aspect of its activity. While specific kinetic data can vary based on experimental conditions, the half-life of NO in biological systems is typically very short, on the order of seconds.[10][11] The GST-mediated activation of this compound allows for a sustained release of NO within the target cells. The reaction can be monitored spectrophotometrically by measuring the formation of the S-(2,4-dinitrophenyl)glutathione (DNP-SG) conjugate at 340 nm.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (this compound) involves a multi-step process that can be adapted from published procedures.

Protocol:

-

Formation of the Diazeniumdiolate: React 1-(ethoxycarbonyl)piperazine with nitric oxide gas under high pressure in an appropriate solvent such as diethyl ether. The reaction progress can be monitored by the disappearance of the starting amine.

-

Purification of the Diazeniumdiolate: The resulting diazeniumdiolate salt is then purified, often by precipitation and washing.

-

Arylation: The purified diazeniumdiolate is reacted with 2,4-dinitrofluorobenzene in a suitable solvent in the presence of a base to yield this compound.

-

Final Purification: The final product, this compound, is purified by chromatography or recrystallization. The structure and purity can be confirmed by NMR, mass spectrometry, and elemental analysis.

Glutathione S-Transferase (GST) Activity Assay

This assay measures the GST-catalyzed conjugation of a substrate, which in the context of this compound activation, can be monitored by the formation of DNP-SG.

Protocol:

-

Prepare Assay Buffer: A common buffer is 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA.

-

Prepare Reagents:

-

GSH Solution: Prepare a stock solution of reduced glutathione (GSH) in assay buffer.

-

This compound Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

GST Enzyme: Use purified GST enzyme or cell/tissue lysates containing GST.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, GSH solution, and the GST enzyme source.

-

Initiate the reaction by adding the this compound solution.

-

Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.

-

-

Calculate Activity: The rate of increase in absorbance is proportional to the GST activity. The specific activity can be calculated using the molar extinction coefficient of DNP-SG.

Western Blot Analysis for p53 and JNK Activation

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for the desired time points. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total p53, phospho-p53 (e.g., at Ser15), total JNK, and phospho-JNK. The dilutions and incubation times will need to be optimized for each antibody.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for various time points. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

-

Staining: Wash the fixed cells with phosphate-buffered saline (PBS). Resuspend the cells in a staining solution containing a fluorescent DNA dye such as propidium iodide (PI) or DAPI, and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time points.

-

Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) to each well.

-

Incubation: Incubate the plate at room temperature, protected from light, to allow for caspase cleavage of the substrate.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.[5][7]

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: (Length × Width²)/2.

-

This compound Administration: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor growth in all groups. The efficacy of this compound is determined by the extent of tumor growth inhibition compared to the control group. At the end of the study, the tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and typical experimental workflows.

Caption: GST-mediated activation of this compound to release nitric oxide.

Caption: this compound induced apoptotic signaling pathway.

References

- 1. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound enhances chemosensitivity of prostate cancer cells to Taxol via reactive oxygen species activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEKK1/JNK signaling stabilizes and activates p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. The Nitric Oxide Prodrug this compound Is Effective against Non–Small-Cell Lung Cancer Cells In Vitro and In Vivo: Involvement of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. pnas.org [pnas.org]

Cellular Uptake and Metabolism of JS-K in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JS-K, or O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising nitric oxide (NO) prodrug from the diazeniumdiolate class. It exhibits potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines, including leukemia, prostate cancer, non-small cell lung cancer, and multiple myeloma.[1] What makes this compound a compound of significant interest is its mechanism of activation, which is designed to be preferentially triggered within the intracellular environment of tumor cells. This guide provides an in-depth overview of the cellular uptake, metabolic activation, and subsequent signaling cascades initiated by this compound in cancer cells.

Cellular Uptake and Metabolic Activation

The anticancer efficacy of this compound is intrinsically linked to its intracellular metabolism. The prodrug is designed to be activated by the glutathione S-transferase (GST) family of enzymes, which are often overexpressed in cancer cells.

2.1 Cellular Entry While the precise transporters involved in this compound's entry into cancer cells are not fully elucidated, it is understood that upon traversing the cell membrane, this compound becomes a substrate for intracellular GST.

2.2 Glutathione S-Transferase (GST)-Mediated Metabolism The core of this compound's mechanism lies in its reaction with glutathione (GSH), a process catalyzed by GSTs.[1][2] GSTs are phase II metabolic isoenzymes that conjugate GSH to various xenobiotic substrates to facilitate their detoxification and excretion.[2] In the case of this compound, this enzymatic reaction is not a detoxification step but rather an activation process.

The reaction proceeds as follows:

-

GST catalyzes the nucleophilic attack of the sulfhydryl group of GSH on the electrophilic center of this compound.

-

This conjugation leads to the cleavage of the molecule, releasing two key cytotoxic agents:

-

Nitric Oxide (NO): A highly reactive signaling molecule.

-

An Arylating Agent: The leaving group, 2,4-dinitrophenyl.

-

-

A significant consequence of this reaction is the depletion of the intracellular pool of reduced glutathione (GSH).

Downstream Signaling Pathways and Cytotoxic Effects

The metabolic products of this compound initiate a multi-pronged assault on cancer cells, primarily through the induction of oxidative/nitrosative stress and the activation of stress-related signaling pathways, culminating in apoptosis.[1][3]

3.1 Nitric Oxide (NO)-Induced Effects The release of NO is a central event in this compound's anticancer activity. High concentrations of NO can react with reactive oxygen species (ROS) to form reactive nitrogen species (RNS), leading to significant cellular damage.

-

Oxidative and Nitrosative Stress: The surge in NO and RNS overwhelms the cell's antioxidant capacity, leading to damage of lipids, proteins, and nucleic acids.

-

DNA Damage: NO and its derivatives can cause DNA strand breaks and base modifications, triggering DNA damage response pathways.

-

Mitochondrial Dysfunction: Oxidative/nitrosative stress can lead to the permeabilization of the mitochondrial membrane and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.

3.2 Activation of Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway Oxidative stress and DNA damage are potent activators of the mitogen-activated protein kinase (MAPK) pathways, particularly the SAPK/JNK cascade.[3][4]

-

JNK, once activated, can phosphorylate and regulate the activity of several proteins involved in apoptosis.[4][5]

-

It can inactivate anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic proteins of the Bax family, further promoting mitochondrial-mediated apoptosis.[4][5]

-

Activated JNK also leads to the phosphorylation of downstream transcription factors like c-Jun, which can upregulate the expression of pro-apoptotic genes.[3][4]

3.3 Caspase Cascade Activation this compound-induced apoptosis is executed through the activation of the caspase cascade.[3] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can converge on the activation of effector caspases, such as caspase-3, which cleave essential cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

3.4 Other Signaling Pathways Studies have shown that this compound can influence other critical signaling pathways in cancer cells:

-

β-catenin/TCF Signaling: this compound has been found to inhibit the activity of the β-catenin/TCF transcription factor, a key component of the Wnt signaling pathway that is often dysregulated in cancer.[1][3] This inhibition is mediated by the NO-induced nitrosation of β-catenin.[1][3]

-

PI3K/Akt Pathway: In some cancer models, this compound has been shown to inhibit the PI3K/Akt survival pathway, which contributes to its pro-apoptotic effects.[3]

Below is a diagram illustrating the metabolic activation of this compound and the subsequent signaling events leading to cancer cell apoptosis.

Caption: Metabolic activation of this compound and downstream apoptotic signaling.

Quantitative Data

The cytotoxic potency of this compound has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Leukemia | 0.2 - 0.5 | [4] |

| Multiple Myeloma (various lines) | Multiple Myeloma | 0.3 - 1.2 | [4] |

| Dexamethasone-resistant MM | Multiple Myeloma | 0.3 - 0.9 | [4] |

| Doxorubicin-resistant MM | Multiple Myeloma | 0.3 - 0.9 | [4] |

| Melphalan-resistant MM | Multiple Myeloma | 0.3 - 0.9 | [4] |

| Renal Cancer Cells | Renal Cancer | (10-fold selectivity vs. non-transformed cells) | [4] |

| H1703 | Non-Small-Cell Lung Cancer | Sensitive | [6] |

| H1944 | Non-Small-Cell Lung Cancer | >10-fold less sensitive than H1703 | [5] |

Experimental Protocols

The following sections outline key methodologies for investigating the cellular effects of this compound.

5.1 Protocol: Cellular Uptake and Quantification of this compound

This protocol provides a framework for measuring the intracellular accumulation of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Cell Culture: Seed cancer cells (e.g., HL-60, H1703) in 6-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment.

-

Compound Treatment:

-

Aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, serum-free medium containing the desired concentration of this compound (e.g., 5 µM). Include a vehicle-only control (e.g., DMSO).

-

Incubate for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

-

-

Cell Lysis and Extraction:

-

At each time point, rapidly aspirate the medium and wash the cell monolayer three times with ice-cold PBS to stop uptake.

-

Add 200 µL of a suitable lysis/extraction solvent (e.g., acetonitrile) to each well to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Sample Preparation:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube for analysis.

-

Normalize the results to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay) performed on a parallel set of wells.

-

-

Quantification:

-

Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the intracellular concentration of the parent this compound compound and its major metabolites.

-

5.2 Protocol: Measurement of Intracellular Nitric Oxide (NO) Production

This protocol uses a fluorescent probe to detect NO generation in live cells.

-

Cell Culture: Seed cells in a 96-well, black, clear-bottom plate suitable for fluorescence measurements.

-

Probe Loading:

-

Wash cells with serum-free medium.

-

Load the cells with an NO-sensitive fluorescent dye (e.g., DAF-FM Diacetate) according to the manufacturer's instructions (typically 5-10 µM for 30-60 minutes at 37°C).

-

Wash the cells again to remove excess extracellular dye.

-

-

Compound Treatment: Add fresh medium containing various concentrations of this compound or controls.

-

Fluorescence Measurement: Immediately begin measuring fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~495 nm Ex / ~515 nm Em for DAF-FM) using a fluorescence plate reader. Monitor the signal kinetically over time (e.g., every 5 minutes for 2 hours). An increase in fluorescence indicates NO production.

5.3 Protocol: Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the IC50 value of this compound.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Below is a diagram illustrating a typical experimental workflow for studying this compound.

Caption: General experimental workflow for investigating this compound in cancer cells.

Conclusion

This compound is a rationally designed nitric oxide prodrug whose anticancer activity is contingent upon its intracellular metabolism. Its activation by the GST/GSH system, which is frequently upregulated in malignant cells, provides a degree of tumor selectivity. The subsequent release of high concentrations of NO and the concurrent depletion of cellular glutathione stores trigger overwhelming oxidative/nitrosative stress. This stress, in turn, activates pro-apoptotic signaling cascades, primarily involving the JNK pathway, leading to programmed cell death. The multifaceted mechanism of action, involving multiple signaling pathways, makes this compound a compelling candidate for further preclinical and clinical investigation in oncology. Understanding these core mechanisms is crucial for optimizing its therapeutic application and identifying potential biomarkers for patient stratification.

References

- 1. A review of the relatively complex mechanism of this compound induced apoptosis in cancer cells - Tan - Translational Cancer Research [tcr.amegroups.org]

- 2. m.youtube.com [m.youtube.com]

- 3. A review of the relatively complex mechanism of this compound induced apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A review of the relatively complex mechanism of this compound induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to JS-K Induced Apoptosis Pathways in Glioblastoma

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, largely due to its resistance to conventional therapies that aim to induce apoptosis.[1] A promising therapeutic strategy involves the use of novel compounds that can overcome this resistance. JS-K, or O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl) piperazin-1-yl] diazen-1-ium-1,2-diolate, is a nitric oxide (NO) donor prodrug that shows promise in this area. It is specifically designed to release NO upon reaction with glutathione-S-transferases (GSTs), which are often overexpressed in glioblastoma cells. This targeted release of NO triggers significant cellular stress, leading to DNA damage and the induction of apoptosis. This document provides an in-depth technical overview of the molecular pathways activated by this compound to induce apoptosis in glioblastoma cells, summarizes expected quantitative outcomes, details relevant experimental protocols, and visualizes the core signaling networks.

Core Mechanism of this compound Action

This compound's mechanism is contingent on the intracellular environment of glioblastoma cells. These cells frequently exhibit elevated levels of glutathione-S-transferases (GSTs), which catalyze the reaction between this compound and glutathione (GSH), leading to the release of two molecules of nitric oxide (NO). This localized and targeted release of NO is a key advantage, potentially minimizing systemic toxicity while maximizing the cytotoxic effect within the tumor.

References

Role of GST-pi in JS-K activation and cytotoxicity

An In-depth Technical Guide on the Role of Glutathione S-transferase Pi (GST-pi) in the Activation and Cytotoxicity of the Nitric Oxide Prodrug JS-K

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, or O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising antineoplastic prodrug that belongs to the diazeniumdiolate class. Its mechanism of action relies on intracellular activation to release cytotoxic levels of nitric oxide (NO). This process is catalyzed by Glutathione S-transferases (GSTs), particularly the Pi class isozyme (GST-pi or GSTP1), which is frequently overexpressed in a wide range of human tumors. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound activation by GST-pi and the subsequent signaling cascades, primarily involving the c-Jun N-terminal kinase (JNK) pathway, that lead to cancer cell death. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support further research and development in this area.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in diverse physiological and pathological processes.[1] While it plays roles in vasodilation and neurotransmission at low concentrations, higher, sustained levels of NO can induce nitrosative and oxidative stress, leading to apoptosis.[2] This cytotoxic potential has been harnessed in the development of NO-releasing prodrugs for cancer therapy.[1] The key challenge is to achieve tumor-selective release of NO to maximize efficacy and minimize systemic toxicity.[3][4]

The O2-aryl diazeniumdiolate this compound was designed to exploit the unique biochemical environment of cancer cells, specifically the elevated levels of glutathione (GSH) and Glutathione S-transferase (GST) enzymes.[3][5] GST-pi (GSTP1), in particular, is a cytosolic phase II detoxification enzyme that is often highly expressed in malignant tissues, contributing to multidrug resistance.[6][7][8][9] This overexpression provides a basis for the tumor-selective activation of prodrugs like this compound.[1]

This document details the dual role of GST-pi in the context of this compound's anticancer activity:

-

As a Catalyst: GST-pi facilitates the reaction between this compound and GSH, leading to the release of NO.

-

As a Signaling Modulator: GST-pi is a known inhibitor of the pro-apoptotic JNK signaling pathway. The stress induced by NO release can disrupt this inhibition, promoting cell death.[6][10]

Mechanism of this compound Activation

The activation of this compound is a GST-catalyzed nucleophilic aromatic substitution (SNAr) reaction.[5] Glutathione (GSH) acts as the nucleophile, attacking the dinitrophenyl ring of this compound. This reaction is significantly accelerated by GST enzymes. The process results in the formation of S-(2,4-dinitrophenyl)glutathione (DNP-SG) and an unstable diazeniumdiolate anion, which then spontaneously decomposes to release two molecules of nitric oxide.[11][12]

Role of GST Isoforms in this compound Activation

While GST-pi is a key target due to its prevalence in tumors, studies have shown that various human GST isoforms can catalyze the activation of this compound with differing efficiencies. Research comparing the specific activities of Alpha (A), Mu (M), and Pi (P) class GSTs revealed that members of the Mu and Alpha classes are significantly more effective catalysts than GSTP1-1.[5][13]

Data Presentation: Enzyme Kinetics

The following table summarizes the specific activities and kinetic parameters of various recombinant human GST isoforms with this compound as the substrate.

| GST Isoform | Specific Activity (µmol min⁻¹ mg⁻¹) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹ s⁻¹) | Reference |

| GST M2-2 | 273 ± 5 | 63 | 353 | 6 x 10⁶ | [13] |

| GST M1-1 | 100.9 ± 1.1 | - | - | - | [5] |

| GST A1-1 | 63.7 ± 0.6 | - | - | - | [5] |

| GST A2-2 | 158 ± 2 | - | - | - | [13] |

| GST P1-1 | 2.5 ± 0.1 | - | - | - | [5][13] |

| GST T1-1 | No detectable activity | - | - | - | [13] |

| Note: "-" indicates data not reported in the cited sources. Kinetic parameters for GST M2-2 highlight it as the most effective enzyme for this compound activation among those tested.[13] |

Despite the lower specific activity of GSTP1-1, its high expression levels in many cancer types make it a critical determinant of this compound's tumor-selective action.[1][6]

Signaling Pathway of this compound Cytotoxicity

The cytotoxicity of this compound is primarily driven by the high flux of NO, which induces nitrosative stress and triggers programmed cell death. A key pathway implicated in this process is the c-Jun N-terminal kinase (JNK) signaling cascade.[14]

GST-pi plays a fascinating dual role here. In non-stressed cells, monomeric GST-pi directly binds to JNK, inhibiting its kinase activity and preventing the downstream activation of apoptotic pathways.[6][10][15] This interaction is part of the cell's natural defense against inappropriate apoptosis.

The burst of NO and the resulting reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated by this compound activation create a state of intense intracellular stress. This stress causes the monomeric GST-pi to oligomerize, leading to its dissociation from the JNK protein.[10][15] The released and now-active JNK can then phosphorylate its targets, including the transcription factor c-Jun and members of the Bcl-2 family, to initiate apoptosis.[16][17]

In Vitro Efficacy of this compound

This compound has demonstrated potent antiproliferative activity across various cancer cell lines, with particularly high sensitivity observed in leukemia cells.

Data Presentation: Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |

| HL-60 | Human Myeloid Leukemia | 0.2 - 0.5 | 72 hours | [3][4] |

| U87 | Glioblastoma | ~5 - 10 | 48-72 hours | [18] |

| LN229 | Glioblastoma | ~5 - 10 | 48-72 hours | [18] |

| PPC-1 | Prostate Cancer | Less potent than in HL-60 | - | [3][4] |

| Note: IC₅₀ values can vary based on experimental conditions. The high sensitivity of HL-60 cells correlates with their susceptibility to NO-mediated cytolysis.[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity and mechanism. Below are protocols for key experiments.

GST-pi Enzyme Activity Assay with this compound

This protocol measures the rate of this compound conversion by monitoring the formation of the product DNP-SG, which absorbs light at 340 nm.[13]

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.

-

Reduced Glutathione (GSH) stock solution (e.g., 100 mM in water).

-

This compound stock solution (e.g., 10 mM in acetonitrile).

-

Purified recombinant human GST-pi protein.

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well UV-transparent plate containing Assay Buffer, 1 mM GSH, and a specific concentration of this compound (e.g., 50 µM). Ensure the final concentration of acetonitrile is kept low (<5% v/v) to avoid enzyme denaturation.[13]

-

Initiate the reaction by adding a known amount of GST-pi enzyme (e.g., 1-5 µg) to the reaction mixture.

-

Immediately place the plate in a spectrophotometer pre-set to 30°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DNP-SG.

-

Determine specific activity by normalizing the rate to the amount of enzyme used. For kinetic parameter determination (Km, kcat), repeat the assay with varying concentrations of this compound.

-

Cell Viability (MTT) Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Reagents:

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

-

-

Procedure:

-

Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).[18]

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

-

Western Blotting for JNK Activation

This technique is used to detect the phosphorylation status of JNK, a hallmark of its activation.

-

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-GST-pi, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

-

Procedure:

-

Treat cells with this compound (at a concentration around the IC₅₀) for various time points (e.g., 0, 1, 4, 8 hours).

-

Lyse the cells on ice, collect the lysates, and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.[19][20]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again and apply the ECL substrate.

-

Detect the chemiluminescent signal using an imager.

-

To confirm equal protein loading, strip the membrane and re-probe with anti-total-JNK and anti-β-actin antibodies.

-

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound.

Conclusion and Future Directions

This compound represents a highly innovative approach to cancer therapy, leveraging the specific enzymatic machinery that is often upregulated in tumor cells. The dual role of GST-pi as both the activator of the prodrug and a key regulator of the JNK apoptotic pathway is a critical aspect of its mechanism. While this compound's activation is not exclusively catalyzed by GST-pi, the high prevalence of this isozyme in cancers makes it a rational target for such directed therapies.

Future research should focus on:

-

Predictive Biomarkers: Investigating whether the expression levels of specific GST isoforms (e.g., GSTM2-2, GSTA1-1, GSTP1-1) in patient tumors can predict response to this compound.

-

Combination Therapies: Exploring the synergistic potential of this compound with other chemotherapeutic agents, particularly those that are detoxified by GSTs or that modulate cellular stress responses.

-

Resistance Mechanisms: Elucidating potential mechanisms of resistance to this compound, such as alterations in GSH homeostasis or downregulation of key GST isoforms.

This guide provides a foundational understanding of the complex interplay between GST-pi, this compound, and cellular signaling pathways, offering a robust framework for scientists engaged in the development of next-generation anticancer agents.

References

- 1. Glutathione S-transferase π: a potential role in antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a glutathione/glutathione S-transferase-activated nitric oxide donor of the diazeniumdiolate class with potent antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky [jstage.jst.go.jp]

- 8. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. embopress.org [embopress.org]

- 11. mdpi.com [mdpi.com]

- 12. Thiol Modification By Pharmacologically Active Agents of the Diazeniumdiolate Class - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of human glutathione transferases in biotransformation of the nitric oxide prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular resistance to a nitric oxide releasing glutathione S-transferase P-activated prodrug, PABA/NO - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cube-biotech.com [cube-biotech.com]

- 20. Detection of GST-tagged Proteins with Western Blot [sigmaaldrich.com]

The Diazeniumdiolate JS-K: A Multi-Faceted Inhibitor of Angiogenesis and Modulator of the Tumor Microenvironment

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

JS-K, or O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising anti-neoplastic prodrug that exerts its effects through the targeted release of nitric oxide (NO) within the tumor microenvironment. Activated by glutathione S-transferases (GSTs), which are frequently overexpressed in cancer cells, this compound demonstrates a dual mechanism of action: direct cytotoxicity to malignant cells and potent inhibition of angiogenesis. This guide provides a comprehensive technical overview of the effects of this compound on angiogenesis and the tumor microenvironment, detailing its mechanism of action, impact on key signaling pathways, and influence on various cellular components. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics.

Core Mechanism of Action: Targeted Nitric Oxide Delivery

This compound is designed as a prodrug that remains stable until it encounters elevated levels of glutathione (GSH) and GSTs, a hallmark of many cancer cells.[1] The activation process involves the GST-catalyzed reaction of this compound with GSH, leading to the release of a diazeniumdiolate anion, which then decomposes to produce two molecules of nitric oxide. This targeted release of NO within the tumor and its surrounding vasculature is central to the anti-angiogenic and tumor microenvironment-modulating effects of this compound.

References

The Structure-Activity Relationship of JS-K: A Technical Guide to a Promising Class of Nitric Oxide Prodrugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

JS-K, or O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising anti-cancer prodrug that belongs to the class of diazeniumdiolates. These compounds are designed to release nitric oxide (NO) under specific physiological conditions, particularly in the presence of glutathione (GSH) and glutathione S-transferase (GST), enzymes often overexpressed in tumor cells. The selective release of NO in cancer cells triggers a cascade of events leading to apoptosis, making this compound and its analogs attractive candidates for targeted cancer therapy. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of this compound, detailing the impact of structural modifications on its biological activity, outlining key experimental protocols, and visualizing the associated signaling pathways.

Core Structure and Mechanism of Action

The core structure of this compound consists of three key moieties: a diazeniumdiolate group ([N(O)NO]⁻) responsible for NO release, a piperazine-derived amine to which the diazeniumdiolate is attached, and a 2,4-dinitrophenyl leaving group. The proposed mechanism of NO release involves a nucleophilic aromatic substitution reaction where intracellular glutathione attacks the electron-deficient dinitrophenyl ring, displacing the NO-donating diazeniumdiolate anion.[1] This anion then spontaneously decomposes to release two molecules of NO.

The cytotoxic effects of this compound are not solely attributed to the release of NO. The arylation of cellular thiols by the dinitrophenyl group can also contribute to its biological activity.[2] The released NO has been shown to induce apoptosis through multiple signaling pathways, including the modulation of the ubiquitin-proteasome system, activation of MAP kinase pathways, and induction of DNA damage responses.[3][4][5]

Structure-Activity Relationship Studies

Systematic structural modifications of the this compound scaffold have been undertaken to elucidate the key determinants of its anticancer activity. These studies have primarily focused on modifications of the amine moiety and the aryl leaving group.

Modifications of the Amine Moiety

The nature of the amine to which the diazeniumdiolate is attached significantly influences the rate of NO release from the corresponding anion and, consequently, the biological activity of the prodrug. Studies on analogs of this compound with different piperazine and piperidine substituents have revealed important SAR trends.

| Compound | Structure | Parent Amine | IC₅₀ (μM) in HL-60 Cells[1] |

| This compound (1) | O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 1-(Ethoxycarbonyl)piperazine | 0.4 |

| 6 | O²-(2,4-dinitrophenyl) 1-(piperazin-1-yl)diazen-1-ium-1,2-diolate | Piperazine | 13 |

| 7 | O²-(2,4-dinitrophenyl) 1-[(4-methyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 1-Methylpiperazine | 0.7 |

| 8 | O²-(2,4-dinitrophenyl) 1-(piperidin-1-yl)diazen-1-ium-1,2-diolate | Piperidine | 0.5 |

| 9 | O²-(2,4-dinitrophenyl) 1-[(4-hydroxy)piperidin-1-yl]diazen-1-ium-1,2-diolate | 4-Hydroxypiperidine | 0.6 |

| 10 | O²-(2,4-dinitrophenyl) 1-[(4-carboxy)piperidin-1-yl]diazen-1-ium-1,2-diolate | Isonipecotic acid | 0.5 |

Table 1: Cytotoxicity of this compound and its Amine Moiety Analogs against Human Leukemia (HL-60) Cells.

The data reveals that while the parent piperazine analog 6 shows significantly diminished activity, substitution on the N-4 position of the piperazine ring, as in this compound (1 ) and its methyl analog 7 , restores potent cytotoxicity.[1] Interestingly, replacing the piperazine ring with a piperidine scaffold (8 , 9 , and 10 ) maintains high potency, suggesting that the fundamental cyclic amine structure is crucial for activity.[1] The differences in the rate of NO release from the corresponding diazeniumdiolate anions of these analogs did not directly correlate with the cytotoxicity of the prodrugs, indicating that other factors, such as cellular uptake and the arylating potential, also play a significant role.[1]

Modifications of the Aryl Leaving Group

The electronic nature of the aryl leaving group governs the susceptibility of the prodrug to nucleophilic attack by glutathione, thereby modulating the rate of NO release.

| Compound | Structure | Leaving Group | IC₅₀ (μM) in HL-60 Cells[1] |

| This compound (1) | O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 2,4-Dinitrophenyl | 0.4 |

| 11 | O²-(4-nitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 4-Nitrophenyl | >25 |

| 12a | O²-(2-chloro-4-nitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 2-Chloro-4-nitrophenyl | 2.3 |

| 12b | O²-(2,6-dichloro-4-nitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 2,6-Dichloro-4-nitrophenyl | 6.8 |

| 12c | O²-(2-fluoro-4-nitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 2-Fluoro-4-nitrophenyl | 4.6 |

| 12d | O²-(2,6-difluoro-4-nitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate | 2,6-Difluoro-4-nitrophenyl | 6.4 |

Table 2: Cytotoxicity of this compound Analogs with Modified Aryl Leaving Groups against Human Leukemia (HL-60) Cells.

As shown in Table 2, the presence of two nitro groups on the phenyl ring is critical for high potency, as the 4-nitrophenyl analog 11 is significantly less active.[1] The introduction of electron-withdrawing halogen substituents on the nitrophenyl ring in analogs 12a-d resulted in compounds with lower potency than this compound, but still in the low micromolar range.[1] This highlights the importance of a highly electron-deficient aromatic ring to facilitate the initial glutathione-mediated activation step.

Key Signaling Pathways Modulated by this compound

This compound induces apoptosis in cancer cells by impacting several critical signaling pathways. The release of nitric oxide and the arylation of cellular components trigger a complex network of events culminating in programmed cell death.

This diagram illustrates that upon entering a cancer cell, this compound is activated by glutathione (GSH) and glutathione S-transferase (GST) to release nitric oxide (NO) and an arylating agent. This leads to an increase in reactive oxygen and nitrogen species (ROS/RNS), which in turn causes DNA damage and modulates key signaling pathways. This compound has been shown to inhibit the PI3K/Akt pathway, leading to the activation of the pro-apoptotic transcription factor FoxO3a.[2] It also activates the MAP kinase pathway and inhibits the ubiquitin-proteasome system, resulting in the stabilization of the tumor suppressor p53.[2][3][4] These events converge on the activation of the caspase cascade, ultimately leading to apoptosis.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the evaluation of this compound analogs. Below are detailed methodologies for key assays used in SAR studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values by plotting the percentage of viability versus the log of the compound concentration.

Nitric Oxide Release Measurement (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in a sample.

Methodology:

-

Sample Preparation: Treat cells with this compound analogs for a specified time. Collect the cell culture supernatant.

-

Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in the culture medium.

-

Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Assay Procedure: In a 96-well plate, add 50 µL of the cell culture supernatant or nitrite standard to each well. Add 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light. Add 50 µL of Solution B and incubate for another 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.

Methodology:

-

Protein Extraction: Treat cells with this compound analogs. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, p53, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The structure-activity relationship studies of this compound have provided valuable insights into the chemical features required for potent anticancer activity. A highly electron-deficient aryl leaving group and a cyclic amine moiety are critical for optimal performance. While nitric oxide release is a key event, the overall cytotoxicity is a result of a complex interplay between NO-mediated signaling, arylation of cellular components, and the resulting downstream effects on multiple apoptotic pathways.

Future research in this area should focus on fine-tuning the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. The development of analogs with enhanced tumor-specific activation, for instance, by targeting other cancer-specific enzymes, could lead to a new generation of highly selective and potent anticancer agents. The detailed understanding of the SAR and mechanism of action of this compound and its analogs provides a solid foundation for the rational design of these future therapeutics.

References

- 1. Synthesis and In Vitro Anti-Leukemic Activity of Structural Analogues of this compound, an Anti-Cancer Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action for the cytotoxic effects of the nitric oxide prodrug this compound in murine erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a nitric oxide pro-drug, regulates growth and apoptosis through the ubiquitin-proteasome pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric Oxide Prodrug this compound Inhibits Ubiquitin E1 and Kills Tumor Cells Retaining Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Cytotoxicity of JS-K on U87 Glioma Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

JS-K is a prodrug that releases nitric oxide (NO) upon activation by glutathione S-transferases (GSTs), which are often overexpressed in tumor cells, including glioblastoma. This targeted release of NO makes this compound a promising candidate for cancer therapy. These application notes provide a summary of the in vitro cytotoxic effects of this compound on the U87 human glioblastoma cell line, detailing its impact on cell viability and the underlying mechanism of action. The provided protocols offer standardized methods for assessing the cytotoxicity, apoptosis, and cell cycle alterations induced by this compound in U87 cells.

Mechanism of Action: DNA Damage and Mitotic Catastrophe

This compound exerts its cytotoxic effects on U87 glioma cells primarily through the induction of DNA double-strand breaks.[1][2] This extensive DNA damage triggers a cellular response known as mitotic catastrophe, which is a form of cell death that occurs during mitosis.[1][2] Unlike apoptosis, which is a programmed and controlled form of cell death, mitotic catastrophe is a result of premature or aberrant entry into mitosis in the presence of damaged DNA. This leads to faulty chromosome segregation and ultimately, cell death.

Data Presentation

The cytotoxic effect of this compound on U87 glioma cells is dose- and time-dependent. The following tables summarize the quantitative data on cell viability after treatment with various concentrations of this compound.

Table 1: Effect of this compound on U87 Cell Viability after 48 Hours

| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| 1 | ~95 | ± 5.0 |

| 5 | ~80 | ± 6.2 |

| 10 | ~60 | ± 5.5 |

| 25 | ~40 | ± 4.8 |

Table 2: Effect of this compound on U87 Cell Viability after 72 Hours

| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| 1 | ~90 | ± 5.3 |

| 5 | ~65 | ± 7.1 |

| 10 | ~45 | ± 6.0 |

| 25 | ~25 | ± 4.2 |

Note: The data presented are representative and compiled from published studies. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

U87 glioma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed U87 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired time points (e.g., 48 and 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

U87 glioma cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed U87 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

U87 glioma cells

-

6-well plates

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed U87 cells in 6-well plates and treat with this compound as described in the apoptosis protocol.

-

Cell Harvesting: Collect cells by trypsinization and centrifugation.

-

Washing: Wash the cell pellet with cold PBS.

-

Fixation: Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

References

Application Note: Measuring Nitric Oxide Release from JS-K using DAF-FM Diacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

JS-K is a prodrug of the O²-arylated diazeniumdiolate class designed to release nitric oxide (NO) upon activation.[1][2] Its activation is catalyzed by the enzyme Glutathione S-transferase (GST), which is often overexpressed in various cancer cells.[3][4] This targeted activation makes this compound a promising candidate for cancer therapeutics. The mechanism of action involves a nucleophilic aromatic substitution reaction where glutathione (GSH) attacks this compound, a reaction that is enhanced by GST.[3] This leads to the formation of an unstable diazeniumdiolate anion that spontaneously decomposes to release two molecules of NO.

DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) diacetate is a widely used fluorescent probe for the detection of nitric oxide in biological systems. This cell-permeable dye is non-fluorescent until it is deacetylated by intracellular esterases to DAF-FM. In the presence of NO and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative. This application note provides a detailed protocol for measuring the release of nitric oxide from this compound in a cellular context using DAF-FM diacetate.

Signaling Pathway of this compound Activation and NO Detection

The following diagram illustrates the enzymatic activation of this compound and the subsequent detection of released nitric oxide by DAF-FM.

Caption: this compound activation and DAF-FM detection pathway.

Experimental Workflow

The general workflow for measuring NO release from this compound using DAF-FM diacetate is depicted below.

Caption: Experimental workflow for NO measurement.

Materials and Methods

Reagents and Materials

-

This compound

-

DAF-FM diacetate

-

Cell line of interest (e.g., a high-GST expressing cancer cell line and a low-GST control)

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Reagent Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

DAF-FM Diacetate Stock Solution: Prepare a 5 mM stock solution of DAF-FM diacetate in DMSO. Store at -20°C, desiccated and protected from light.

Experimental Protocols

Protocol 1: Measurement of NO Release in Adherent Cells using a Fluorescence Microplate Reader

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.

-

DAF-FM Diacetate Loading:

-

Prepare a working solution of 5 µM DAF-FM diacetate in serum-free cell culture medium.

-

Remove the culture medium from the wells and wash once with PBS.

-

Add 100 µL of the DAF-FM diacetate working solution to each well.

-

Incubate for 30 minutes at 37°C.

-

-

Wash and De-esterification:

-